(1R,2R,5Z,9Z,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol
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Overview
Description
(1R,2R,5Z,9Z,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[1021]pentadeca-5,9-dien-2-ol is a complex organic compound known for its unique bicyclic structure This compound is characterized by its multiple methyl groups and an isopropyl group, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5Z,9Z,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the bicyclic core: This step involves cyclization reactions that form the bicyclic structure.
Introduction of functional groups: Methyl and isopropyl groups are introduced through alkylation reactions.
Oxidation and reduction steps: These steps are used to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5Z,9Z,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Scientific Research Applications
(1R,2R,5Z,9Z,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: It is investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects, such as in the treatment of certain diseases.
Industry: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R,5Z,9Z,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,5E,9E,12R)-12-Isopropyl-1,5,9-trimethyl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol: This stereoisomer has a similar structure but different spatial arrangement of atoms.
Incensole: Another related compound with similar bicyclic structure and functional groups.
Uniqueness
(1R,2R,5Z,9Z,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol is unique due to its specific stereochemistry and the presence of multiple methyl and isopropyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1R,2R,5Z,9Z,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |
InChI |
InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7-,17-11-/t18-,19-,20+/m1/s1 |
InChI Key |
SSBZLMMXFQMHDP-GQKCNJLPSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\C[C@]2(CC[C@@](O2)([C@@H](CC1)O)C)C(C)C)/C |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |
Origin of Product |
United States |
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